![molecular formula C13H17NO3S B12562069 N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine CAS No. 192227-88-6](/img/structure/B12562069.png)
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-cysteine, an amino acid, and features an acetyl group and a 3-methylphenyl group attached to the sulfur atom. Its molecular formula is C12H15NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 3-methylphenylmethyl halide. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution at the sulfur atom. Common solvents used in this reaction include water and ethanol, and the reaction temperature is usually maintained between 25-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The 3-methylphenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in cellular signaling and as a precursor to biologically active molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby protecting cells from damage.
Signal Transduction: The compound can modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: Known for its mucolytic and antioxidant properties.
S-Phenyl-L-cysteine: Used in the synthesis of peptides and as a ligand in coordination chemistry.
N-Acetyl-S-phenyl-L-cysteine: Studied for its potential therapeutic applications in oxidative stress-related diseases.
This compound stands out due to its unique combination of the acetyl group and the 3-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
192227-88-6 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-3-5-11(6-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
HNRNOVHWOBLTQQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


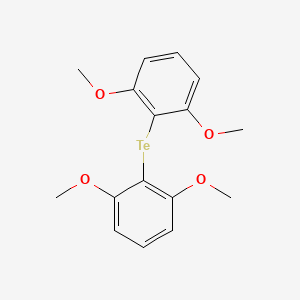
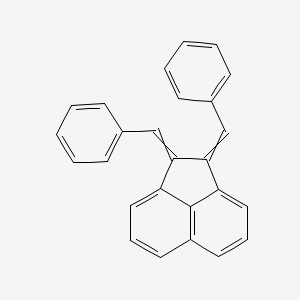
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
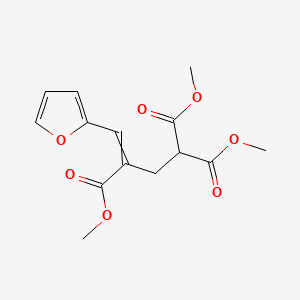


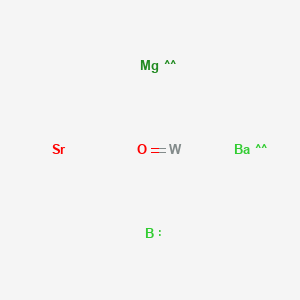
![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

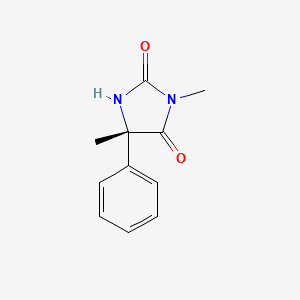
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
